molecular formula C8H16N2O3 B2770810 Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate CAS No. 148431-11-2

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate

Cat. No. B2770810
CAS RN: 148431-11-2
M. Wt: 188.227
InChI Key: DOARPSBRJDOVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate, also known as tert-Butyl (2-amino-2-oxoethyl)carbamate, is an organic compound with the molecular formula C7H14N2O3 . It has a molecular weight of 174.2 Da .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate consists of a carbamate group attached to a tert-butyl group and a 2-amino-2-oxoethyl group . The InChI code for this compound is 1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11) .


Physical And Chemical Properties Analysis

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate is a white to yellow solid at room temperature . It has a molecular weight of 174.198 Da and a monoisotopic mass of 174.100449 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Building Blocks for Bifunctional Ligands : The compound has been utilized in the synthesis of bifunctional DTPA-like ligands using L-glutamic acid and L-lysine, highlighting its role in creating chelating subunits for complexing metal ions (Anelli et al., 1999).
  • Alkylation of Acetates : It has been involved in the alkylation of acetates with primary alcohols and diols, demonstrating a convenient route to carboxylates, crucial raw materials in organic and industrial chemistry (Iuchi et al., 2010).

Biochemical and Medicinal Applications

  • NMR Tag for High-Molecular-Weight Systems : As an NMR tag, tert-butyl groups have been used to study protein structures and ligand-binding affinities, providing valuable insights into biochemical interactions (Chen et al., 2015).

Materials Science and Polymer Chemistry

  • Rigid P-Chiral Phosphine Ligands : This compound contributes to the synthesis of rigid P-chiral phosphine ligands, used in rhodium-catalyzed asymmetric hydrogenation, vital for creating chiral pharmaceutical ingredients (Imamoto et al., 2012).
  • Polyacetylene Materials from Amino Acids : It has played a role in the synthesis of amino acid-derived acetylene monomers for polymerization, leading to materials with potential for advanced applications due to their unique properties (Gao et al., 2003).

Catalysis and Synthetic Methods

  • Catalysis in Organic Synthesis : In catalytic processes, the compound is part of methodologies for the synthesis of amines and other key organic compounds, showcasing its utility in developing efficient synthetic pathways (Ellman et al., 2002).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

properties

IUPAC Name

tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-4-6(9)11/h10H,4-5H2,1-3H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOARPSBRJDOVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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